5-Heptyl-1-methylpyrrolidin-2-one
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Overview
Description
5-Heptyl-1-methylpyrrolidin-2-one is a member of the pyrrolidinone family, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in the design of bioactive agents . The presence of a pyrrolidinone moiety in natural and synthetic compounds has garnered significant attention in medicinal chemistry .
Preparation Methods
The synthesis of 5-Heptyl-1-methylpyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . This method ensures high purity and yield, making it suitable for industrial production . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Chemical Reactions Analysis
5-Heptyl-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Heptyl-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Heptyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound acts as a polar aprotic solvent, which means it has a high relative permittivity and a sizable permanent dipole moment . This property allows it to participate in various chemical reactions and interactions at the molecular level.
Comparison with Similar Compounds
5-Heptyl-1-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-methylpyrrolidin-2-one: This compound is also a member of the pyrrolidinone family and shares similar chemical properties.
Pyrrolone derivatives: These compounds exhibit diverse biological activities and are used in the synthesis of various bioactive agents.
The uniqueness of this compound lies in its specific heptyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pyrrolidinone derivatives .
Properties
CAS No. |
61687-24-9 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
5-heptyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO/c1-3-4-5-6-7-8-11-9-10-12(14)13(11)2/h11H,3-10H2,1-2H3 |
InChI Key |
LTNAETWNERXGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(=O)N1C |
Origin of Product |
United States |
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